1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Overview
Description
1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine serves as a key compound in the synthesis of various derivatives with potential biological activities. For instance:
- It is utilized in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction, offering a new class of compounds under mild conditions (Shaabani et al., 2009).
- Another study highlights its use in the microwave-accelerated synthesis of isoquinoline derivatives, showcasing its versatility in creating heterocyclic amines (Prabakaran et al., 2010).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound demonstrates significant potential:
- It is a precursor in creating pyrazolinedione analogs, which have shown broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2010).
- The compound is involved in the formation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, exhibiting inhibitory effects on A549 lung cancer cells (Zhang et al., 2008).
Chemical and Structural Analysis
Studies also focus on the chemical and structural properties of derivatives of this compound:
- A detailed analysis of molecular structure, vibrational spectra, and molecular docking studies of related compounds shows insights into their potential inhibitory activity against specific proteins (ShanaParveen et al., 2016).
- In another study, pyrazole containing Schiff bases synthesized from this compound were evaluated for antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Khan et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCZCIBPDMLGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502256 | |
Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6508-11-8 | |
Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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